molecular formula C11H11N3S B3032808 4-Amino-3-prop-2-enylquinazoline-2-thione CAS No. 53486-62-7

4-Amino-3-prop-2-enylquinazoline-2-thione

Cat. No.: B3032808
CAS No.: 53486-62-7
M. Wt: 217.29 g/mol
InChI Key: VRJVEJGGOUCASM-UHFFFAOYSA-N
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Description

4-Amino-3-prop-2-enylquinazoline-2-thione is a chemical compound with a unique structure that includes a quinazoline ring substituted with an amino group at position 4 and a prop-2-enyl group at position 3, along with a thione group at position 2. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-prop-2-enylquinazoline-2-thione typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or formic acid.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via alkylation reactions using suitable alkylating agents under basic conditions.

    Thione Formation: The thione group can be introduced by treating the intermediate compound with sulfurizing agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-prop-2-enylquinazoline-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the prop-2-enyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

4-Amino-3-prop-2-enylquinazoline-2-thione has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-prop-2-enylquinazoline-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline-2-thione: Lacks the prop-2-enyl group, which may affect its biological activity and chemical reactivity.

    3-Prop-2-enylquinazoline-2-thione: Lacks the amino group at position 4, which may influence its interaction with molecular targets.

    4-Amino-3-methylquinazoline-2-thione: Contains a methyl group instead of a prop-2-enyl group, leading to different steric and electronic properties.

Uniqueness

4-Amino-3-prop-2-enylquinazoline-2-thione is unique due to the presence of both the amino group and the prop-2-enyl group, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

4-amino-3-prop-2-enylquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-7-14-10(12)8-5-3-4-6-9(8)13-11(14)15/h2-6H,1,7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVEJGGOUCASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C2C=CC=CC2=NC1=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363008
Record name 4-amino-3-prop-2-enylquinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53486-62-7
Record name 4-amino-3-prop-2-enylquinazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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